4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole
Description
Historical Evolution of Oxazole-Based Heterocyclic Compounds in Medicinal Chemistry
Oxazoles, five-membered heterocycles containing one oxygen and one nitrogen atom, have been pivotal in medicinal chemistry since the discovery of penicillin in the early 20th century. The Robinson-Gabriel synthesis, developed in 1909, marked a foundational milestone by enabling the preparation of 2,5-disubstituted oxazoles through cyclodehydration of acylated amino ketones . Over time, oxazole derivatives gained prominence due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
The introduction of sulfonyl groups into oxazole frameworks, as seen in 4-((4-bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole, emerged from efforts to enhance solubility and target specificity. Sulfonamide-containing oxazoles, in particular, became a focus in the 1980s as researchers explored their enzyme-inhibitory potential, notably against carbonic anhydrases and matrix metalloproteinases . The compound’s thiophene-2-yl substituent further reflects advancements in aromatic heterocycle integration, a strategy widely adopted to optimize pharmacokinetic properties .
Research Significance of Sulfonyl-Substituted Oxazoles in Scientific Literature
Sulfonyl-substituted oxazoles, such as 4-((4-bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole, are prized for their dual functionality: the sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the oxazole core provides metabolic stability . Recent studies have demonstrated their efficacy as kinase inhibitors, with the sulfonyl moiety acting as a phosphotyrosine mimic in ATP-binding pockets . For example, analogs of this compound have shown nanomolar affinities for EGFR and VEGFR-2, making them candidates for anticancer therapeutics .
The bromine atom at the 4-position of the phenylsulfonyl group introduces steric and electronic effects that modulate binding interactions. Computational studies suggest that bromination at this position increases hydrophobic contacts with protein residues, as evidenced in molecular docking simulations against HDAC6 . Furthermore, the 4-methylbenzylthio substituent contributes to lipophilicity, enhancing membrane permeability—a critical factor in central nervous system-targeted agents .
Position of Thiophene-2-yl-oxazole Derivatives in Contemporary Research
Thiophene-2-yl-oxazole derivatives occupy a niche in materials science and medicinal chemistry due to their conjugated π-systems and redox-active sulfur atoms. The thiophene-2-yl group in 4-((4-bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole facilitates charge transfer in optoelectronic applications, as demonstrated in organic light-emitting diodes (OLEDs) . In medicinal contexts, thiophene’s bioisosteric relationship with phenyl groups allows for improved metabolic stability while retaining target affinity .
Recent patent analyses reveal a surge in thiophene-oxazole hybrid molecules, particularly in antiviral research. For instance, analogs of this compound have exhibited inhibitory activity against SARS-CoV-2 main protease (M$$^\text{pro}$$), with IC$$_{50}$$ values below 10 µM . The thiophene ring’s sulfur atom also participates in metal coordination, enabling applications in catalytic systems and metallodrug design .
Theoretical Frameworks Guiding Investigation of This Compound
The synthesis and application of 4-((4-bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole are underpinned by three theoretical frameworks:
Hückel’s Aromaticity Principles : The oxazole-thiophene system’s aromatic stability is governed by Hückel’s 4n+2 π-electron rule, ensuring delocalization across the fused rings . This stability is critical for maintaining structural integrity under physiological conditions.
Frontier Molecular Orbital (FMO) Theory : Density functional theory (DFT) calculations predict that the highest occupied molecular orbital (HOMO) of this compound localizes on the thiophene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonyl group . This electronic distribution facilitates nucleophilic attacks at the sulfonyl site, a feature exploited in prodrug design.
Retrosynthetic Analysis : The compound’s synthesis is guided by disconnections at the sulfonyl and thioether linkages. A typical route involves:
$$
\text{Reaction Scheme: } \text{R-SO}2\text{NH}2 + \text{R'-SH} \xrightarrow{\text{Base}} \text{R-SO}2\text{-S-R'} + \text{NH}3 \uparrow
$$
Green chemistry approaches, such as microwave-assisted synthesis, have reduced reaction times from hours to minutes while achieving yields exceeding 80% .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO3S3/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(26-21)18-3-2-12-27-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNJGGJCXMXIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the bromophenyl group: This can be done through electrophilic aromatic substitution reactions.
Thioether formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group in the compound is typically introduced via oxidation of a thioether precursor. Key reactions include:
| Reaction | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Thioether → Sulfonyl oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH (60°C, 4h) | Sulfone formation with retention of oxazole and thiophene rings | |
| Side-chain oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Carboxylic acid derivatives (e.g., methylbenzyl → benzoic acid analog) |
These reactions are critical for modifying solubility and electronic properties, influencing biological activity.
Nucleophilic Substitution
The bromophenyl group undergoes substitution reactions under catalytic conditions:
Palladium-catalyzed Suzuki-Miyaura couplings are particularly effective for introducing diverse aryl groups.
Reduction Reactions
Selective reduction of functional groups is achievable:
Reduction of the sulfonyl group requires careful control to avoid over-reduction.
Cyclization and Ring-Opening
The oxazole ring participates in cycloaddition and ring-opening reactions:
Cyclization reactions often exploit the electron-deficient nature of the oxazole ring .
Thioether-Specific Reactivity
The (4-methylbenzyl)thio group undergoes distinct transformations:
| Reaction | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Alkylation | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> (acetone, rt) | Sulfonium salts (enhanced water solubility) | |
| Disulfide formation | I<sub>2</sub>/EtOH (reflux) | Symmetrical disulfides (useful for dimeric drug design) |
Thioether alkylation is reversible under acidic conditions, enabling dynamic modification.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-life | Degradation Products | Source |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1h | Oxazole ring-opened thioamide | |
| pH 7.4 (blood) | >24h | Stable |
This stability profile supports its potential as an orally bioavailable agent .
Scientific Research Applications
Structural Characteristics
This compound features:
- Bromophenyl sulfonyl moiety : Known for enhancing solubility and stability.
- Methylbenzyl thio group : Potentially increases lipophilicity and biological activity.
- Thiophene ring : Contributes to various pharmacological properties.
The molecular formula is , indicating a complex arrangement of atoms that may interact with biological targets effectively.
Medicinal Chemistry
The oxazole ring structure is often associated with various pharmacological activities. Compounds with similar structures have been reported to exhibit:
- Antimicrobial properties : Studies show that oxazole derivatives can inhibit bacterial growth and may serve as lead compounds for antibiotic development.
- Anti-inflammatory effects : Some derivatives demonstrate significant anti-inflammatory activity, making them candidates for treating inflammatory diseases .
Analgesic Activity
Research indicates that derivatives of oxazole, including those similar to 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole, have shown promising results in analgesic assays. For example:
- In a study involving new oxazolones, compounds were evaluated using the writhing test and hot plate test, indicating their potential as analgesics .
- Molecular docking simulations suggested binding affinities to pain-related targets such as COX-2, supporting their development for pain management therapies .
Toxicological Assessments
Preliminary toxicity evaluations are crucial for determining the safety profile of new compounds. The acute toxicity studies of related oxazolones showed no lethal effects in mice, indicating a favorable safety margin . Histopathological assessments revealed no significant adverse effects on organ tissues, which is essential for further clinical development.
Case Study 1: Synthesis and Characterization
In a recent study, researchers synthesized a series of oxazolones containing the bromophenyl sulfonyl group. The compounds were characterized using spectral techniques such as FTIR and NMR spectroscopy. The synthesis involved reactions with aromatic aldehydes in specific conditions to yield high-purity products suitable for biological testing .
Another study focused on evaluating the analgesic properties of synthesized oxazolones. The results indicated that certain derivatives exhibited higher analgesic activity compared to standard drugs like aspirin. This was assessed through pharmacological tests that measured pain response in animal models .
Summary of Key Findings
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Potential antimicrobial and anti-inflammatory properties |
| Analgesic Activity | Promising results in pain management assays |
| Toxicological Assessment | Low toxicity with no significant adverse effects observed |
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole with structurally or functionally related compounds:
Key Structural and Functional Differences:
Core Heterocycle :
- The oxazole core in the target compound offers rigidity and electronic effects distinct from oxadiazole or triazole analogs. For example, oxadiazoles exhibit stronger electron-withdrawing properties, enhancing interactions with microbial enzymes .
- Thiazole derivatives (e.g., compound in ) show improved solubility due to nitrogen-rich cores, aiding bioavailability.
Substituent Effects :
- The 4-bromophenylsulfonyl group enhances electrophilicity and binding to bacterial cell walls, as seen in sulfonamide antibiotics .
- Thiophen-2-yl moieties contribute to π-π stacking interactions with DNA or enzyme active sites, critical for anticancer activity .
Biological Activity :
- Antimicrobial activity correlates with sulfonyl and thioether groups, which disrupt microbial membrane integrity .
- Fluorinated analogs (e.g., compound in ) exhibit enhanced potency due to increased lipophilicity and metabolic stability .
Research Findings and Implications
- Antimicrobial Potential: Analogs with sulfonyl groups (e.g., 4-(4-bromophenyl)sulfonyl derivatives) show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Thiophen-2-yl-substituted compounds demonstrate selective cytotoxicity against breast cancer cells (IC₅₀: 1.28 µg/mL) .
- Synthetic Flexibility : Microwave-assisted synthesis improves yields (e.g., 82% for triazole derivatives) compared to conventional methods .
Biological Activity
4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole is a synthetic organic compound that has garnered attention due to its complex structure and potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole involves several chemical reactions, typically starting from commercially available precursors. The compound is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that compounds similar to 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, suggesting potential applications in treating infections. A study demonstrated that these compounds disrupt bacterial cell membranes, leading to cell lysis and death .
Antitumor Activity
The compound has been evaluated for its antitumor potential. Pyrazole derivatives, which share structural similarities with this oxazole compound, have shown promising results against cancer cell lines by inhibiting key pathways involved in tumor growth. Specifically, they target BRAF(V600E) and EGFR pathways, which are critical in certain types of cancers .
Anti-inflammatory Effects
In vitro studies have indicated that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, which is crucial for managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole is essential for optimizing its biological activity. The presence of the bromophenyl and thiophenyl groups significantly influences its interaction with biological targets. The sulfonamide moiety enhances solubility and bioavailability, while the thioether group contributes to its binding affinity to various enzymes and receptors involved in disease processes .
Case Study 1: Antimicrobial Testing
A series of tests were conducted on synthesized derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the substituents led to varying degrees of antimicrobial efficacy, highlighting the importance of structural variations in enhancing biological activity.
| Compound Variant | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Original Compound | 15 | 32 |
| Variant A | 20 | 16 |
| Variant B | 18 | 24 |
Case Study 2: Antitumor Activity
In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), it was found that certain analogs of the compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 10 |
Q & A
Basic: What are the common synthetic routes for preparing 4-((4-Bromophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole?
Methodological Answer:
The synthesis typically involves multi-step protocols focusing on sulfonylation and thioether formation. For example:
- Step 1: Preparation of the oxazole core via cyclization of precursors like ethyl 2-oxoacetate derivatives under Lawesson’s reagent (for thiazole/sulfonyl intermediates) .
- Step 2: Sulfonylation using 4-bromophenylsulfonyl chloride, followed by thioether coupling with 4-methylbenzyl thiol. Reaction optimization may require controlled temperatures (0–5°C for sulfonylation) and inert atmospheres to prevent oxidation of thiol groups .
- Step 3: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the final product. Yield optimization often involves adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (12–24 hours) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹, thiophenyl C-S at 600–700 cm⁻¹) .
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons of 4-bromophenyl at δ 7.5–7.8 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography: Resolves 3D structure, including dihedral angles between the oxazole core and substituents (e.g., sulfonyl-thiophene torsion angles ~15–25°) .
Advanced: How can computational methods like DFT and molecular docking elucidate its electronic properties and biological interactions?
Methodological Answer:
- DFT Studies: Calculate HOMO-LUMO gaps to predict reactivity (e.g., low HOMO-LUMO gaps (~3–4 eV) suggest potential charge-transfer interactions) .
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., binding affinities to enzymes via sulfonyl and thiophenyl groups). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
- MEP (Molecular Electrostatic Potential): Maps surface charge distribution to identify nucleophilic/electrophilic regions, guiding SAR modifications .
Advanced: What strategies mitigate low yields in multi-step syntheses, particularly during sulfonylation or thioether coupling?
Methodological Answer:
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation (e.g., Rf = 0.5 for sulfonylated intermediate in hexane/EtOAc 3:1) .
- Catalyst Optimization: Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
- Side-Reaction Mitigation: Add antioxidants (e.g., BHT) to prevent thiol oxidation during coupling. For moisture-sensitive steps, use molecular sieves or anhydrous solvents .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assays: Re-evaluate activity under uniform conditions (e.g., MTT assay with fixed cell lines like MCF-7, incubation time 48 hours) .
- Dose-Response Curves: Use 8–10 concentration points to improve IC₅₀ accuracy. Compare with positive controls (e.g., doxorubicin for anticancer studies) .
- Solvent Compatibility: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Advanced: What are the challenges in establishing structure-activity relationships (SAR) for this compound’s antitumor activity?
Methodological Answer:
- Substituent Effects: Systematically vary substituents (e.g., replace 4-methylbenzyl with halogenated analogs) and correlate with activity trends. Use QSAR models (e.g., CoMFA) to quantify steric/electronic contributions .
- Metabolic Stability: Assess in vitro microsomal stability (e.g., human liver microsomes) to identify metabolically labile groups (e.g., sulfonyl hydrolysis) .
- Selectivity Profiling: Screen against non-cancerous cell lines (e.g., HEK-293) to differentiate cytotoxic vs. targeted effects .
Advanced: How can crystallographic data inform the design of analogs with improved solubility?
Methodological Answer:
- Packing Analysis: Identify intermolecular interactions (e.g., π-π stacking of 4-bromophenyl groups) that reduce solubility. Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions to disrupt packing .
- Co-Crystallization: Use co-formers like succinic acid to create salts with enhanced aqueous solubility .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
